2,6-Diisopropyl-3,4-xylenol

Catalog No.
S13135400
CAS No.
60834-85-7
M.F
C14H22O
M. Wt
206.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Diisopropyl-3,4-xylenol

CAS Number

60834-85-7

Product Name

2,6-Diisopropyl-3,4-xylenol

IUPAC Name

3,4-dimethyl-2,6-di(propan-2-yl)phenol

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

InChI

InChI=1S/C14H22O/c1-8(2)12-7-10(5)11(6)13(9(3)4)14(12)15/h7-9,15H,1-6H3

InChI Key

HNBFCBIEQFLNAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C(C)C)O)C(C)C

2,6-Diisopropyl-3,4-xylenol is a chemical compound belonging to the xylenol family, which consists of various isomers derived from dimethylphenol. Specifically, it is a derivative of 2,6-dimethylphenol, characterized by the presence of two isopropyl groups at the 2 and 6 positions of the aromatic ring and hydroxyl groups at the 3 and 4 positions. This compound appears as a colorless solid and has a molecular formula of C${14}$H${20}$O, with a molecular weight of approximately 220.32 g/mol .

The reactivity of 2,6-diisopropyl-3,4-xylenol includes several notable chemical transformations:

  • Oxidative Coupling: This compound can undergo oxidative coupling reactions, leading to the formation of polymers or oligomers. Such reactions typically involve the generation of free radicals under oxidative conditions .
  • Acid-Catalyzed Condensation: 2,6-diisopropyl-3,4-xylenol can participate in acid-catalyzed condensation reactions to yield compounds such as tetramethylbisphenol A. This reaction is significant in producing materials used in polycarbonate manufacturing .
  • Reactions with Amines: It can react with ammonia to produce various amine derivatives, including 2,6-dimethylaniline .

The biological activity of 2,6-diisopropyl-3,4-xylenol has been investigated primarily concerning its toxicity and metabolic pathways:

  • Toxicity: The compound exhibits a range of toxicological effects. Its oral LD50 in rats varies significantly based on concentration and exposure conditions, ranging from 296 to 1750 mg/kg .
  • Metabolism: In biological systems, metabolites such as glucuronides have been identified. These metabolites suggest that the compound is absorbed and distributed throughout the body upon exposure .

The synthesis of 2,6-diisopropyl-3,4-xylenol can be achieved through several methods:

  • Methylation of Phenol: The primary method involves the methylation of phenol using methanol in the presence of a solid acid catalyst at elevated temperatures. This process yields various xylenols, including 2,6-dimethylphenol as a precursor for further modifications .
  • De-tertiary-butylation Reactions: Another method involves starting from tertiary-butyl-substituted phenols and subjecting them to de-tertiary-butylation under acidic conditions. This reaction can yield xylenols as significant products .

2,6-Diisopropyl-3,4-xylenol has several industrial applications:

  • Chemical Intermediate: It serves as an important intermediate in the synthesis of various organic compounds and polymers.
  • Additive in Lubricants and Greases: The compound is utilized in formulating lubricants due to its properties that enhance performance under high-temperature conditions .
  • Biocides and Antimicrobial Agents: Its antimicrobial properties make it suitable for use in biocides and preservatives in various formulations .

Studies examining the interactions of 2,6-diisopropyl-3,4-xylenol with biological systems indicate its potential for significant metabolic pathways. Research highlights its absorption through oral and dermal routes and suggests that it may be widely distributed throughout biological tissues upon exposure. Notably, skin sensitization studies have shown mixed results regarding its potential to cause allergic reactions .

Several compounds share structural similarities with 2,6-diisopropyl-3,4-xylenol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,4-DimethylphenolC$_8$H$_10$OHas methyl groups at different positions; used in dyes
3,4-DimethylphenolC$_8$H$_10$OSimilar structure but different methyl positioning; used in pharmaceuticals
2-MethylphenolC$_7$H$_8$OFewer methyl groups; commonly known as cresol; used as disinfectant
3-MethylphenolC$_7$H$_8$OAlso known as cresol; used in resin production

Uniqueness: The distinct feature of 2,6-diisopropyl-3,4-xylenol lies in its specific arrangement of two isopropyl groups and hydroxyl functionalities at the para positions relative to each other on the aromatic ring. This configuration not only affects its physical properties but also its reactivity and applications compared to other xylenols.

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

206.167065321 g/mol

Monoisotopic Mass

206.167065321 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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